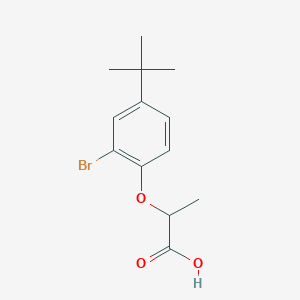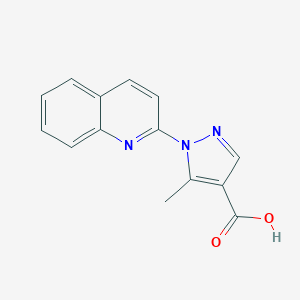
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and has been found to have a range of biochemical and physiological effects. In We will also discuss the various future directions for research on this compound.
Mécanisme D'action
The mechanism of action of CP-690,550 involves its binding to a specific receptor on T cells, known as the Janus kinase (JAK) receptor. This binding inhibits the function of the JAK-STAT signaling pathway, which is critical for the activation and proliferation of T cells. By inhibiting this pathway, CP-690,550 reduces the activity of T cells, which in turn reduces the immune response. This mechanism of action has been well-studied and has been shown to be effective in various animal models of autoimmune diseases.
Biochemical and physiological effects:
In addition to its immunosuppressive effects, CP-690,550 has been found to have other biochemical and physiological effects. For example, CP-690,550 has been shown to inhibit the production of certain cytokines, which are signaling molecules involved in the immune response. CP-690,550 has also been found to reduce the activity of B cells, which are another type of immune cell. These effects have been observed in both animal models and human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. Firstly, it has a well-defined mechanism of action, which makes it a useful tool for studying the immune response. Secondly, it has been extensively studied and has a large body of literature supporting its use in various experimental settings. However, there are also limitations to the use of CP-690,550 in lab experiments. For example, its immunosuppressive effects may make it difficult to interpret certain experimental results, particularly those involving the immune system. Additionally, CP-690,550 has been found to have some off-target effects, which may complicate its use in certain experimental settings.
Orientations Futures
There are several future directions for research on CP-690,550. One area of interest is in the development of new compounds that target the JAK-STAT pathway, but with improved selectivity and reduced off-target effects. Another area of interest is in the use of CP-690,550 in combination with other immunosuppressive agents, such as corticosteroids, to improve the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of CP-690,550 in other areas, such as cancer immunotherapy and transplantation. As research in these areas continues, it is likely that new applications for CP-690,550 will be discovered.
Méthodes De Synthèse
CP-690,550 is a synthetic compound that is produced through a multi-step process. The starting materials for the synthesis include 4-chloroaniline, 4-cyanopyridine, and 2-bromoacetyl chloride. These materials are then subjected to a series of reactions, including a condensation reaction, a cyclization reaction, and a coupling reaction, to produce the final product, CP-690,550. The synthesis method for CP-690,550 has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CP-690,550 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where CP-690,550 has been found to have immunosuppressive effects. Specifically, CP-690,550 has been shown to inhibit the function of T cells, which play a key role in the immune response. This makes CP-690,550 a potential candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
Nom du produit |
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide |
|---|---|
Formule moléculaire |
C15H10ClN3O2 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-3-1-10(2-4-11)14-9-13(19-21-14)15(20)18-12-5-7-17-8-6-12/h1-9H,(H,17,18,20) |
Clé InChI |
PRFYLIKMSQTUOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)


![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)
![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)